6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine
Description
6-Fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine (CAS: 1358659-54-7) is a substituted 4-anilinoquinoline derivative with a molecular formula of C₂₂H₂₂FN₃O₂ and a molecular weight of 379.43 g/mol . Its structure features a quinoline core substituted with a fluorine atom at position 6, a 3-methoxyphenyl aniline group at position 4, and a piperidine-1-carbonyl moiety at position 2. This compound is of interest in medicinal chemistry due to the strategic placement of functional groups:
- Fluorine at position 6 enhances metabolic stability and modulates electronic properties .
- The 3-methoxyphenyl group contributes to π-π stacking interactions with biological targets.
The compound is commercially available for research purposes, with documented applications in kinase inhibition and antibacterial studies .
Properties
IUPAC Name |
[6-fluoro-4-(3-methoxyanilino)quinolin-3-yl]-piperidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIJUSKXAZQBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluoro Group: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Methoxyphenyl Group: This step involves the nucleophilic aromatic substitution of a suitable methoxyphenyl derivative onto the quinoline core.
Formation of the Piperidinyl Methanone Moiety: The final step involves the reaction of the intermediate compound with piperidin-1-ylmethanone under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and methoxyphenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and methoxyphenyl derivatives.
Scientific Research Applications
Antiviral Properties
Research indicates that compounds with quinoline structures, including 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine, exhibit antiviral properties. These compounds have been shown to inhibit various viruses by interfering with their replication processes. A notable study highlighted the effectiveness of similar quinoline derivatives against HIV and influenza viruses, suggesting that modifications in the chemical structure can enhance antiviral activity .
Anticancer Activity
The compound has also been investigated for its potential as an anticancer agent. Studies demonstrate that quinoline derivatives can inhibit the activity of enzymes involved in cancer cell proliferation. Specifically, inhibitors targeting stearoyl-CoA desaturase (SCD) have shown promise in treating certain types of cancer by disrupting lipid metabolism essential for tumor growth . The structural features of this compound may contribute to its efficacy in this area.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of quinoline derivatives. The presence of a fluorine atom and a methoxy group on the phenyl ring significantly influences the biological activity of the compound. For instance, studies have indicated that modifications to these functional groups can enhance potency against specific targets such as viral enzymes or cancer cell lines .
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Increases binding affinity to target sites |
| Methoxy Group | Enhances solubility and bioavailability |
| Piperidine Carbonyl | Contributes to enzyme inhibition |
Case Study 1: Antiviral Efficacy
In a study published in Molecules, researchers tested several quinoline derivatives, including those structurally similar to this compound, against HIV and influenza virus strains. The results showed that certain modifications led to improved IC50 values, indicating higher potency against viral replication .
Case Study 2: Anticancer Mechanisms
A separate investigation focused on the anticancer properties of quinoline derivatives. The study revealed that compounds similar to this compound inhibited SCD activity in cancer cells, leading to reduced proliferation rates and increased apoptosis . This highlights the compound's potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Bromo (6-Br) and trifluoromethyl (6-CF₃) substituents increase lipophilicity but may reduce solubility compared to fluorine (6-F) .
- Piperidine-1-Carbonyl vs. Alkoxy Chains : The piperidine-carbonyl group in the target compound enhances binding affinity to ATP-binding pockets in kinases compared to alkoxy substituents (e.g., benzyloxy in ) .
- Methoxy vs. Chloro/Fluoro : Methoxy groups (e.g., 3-MeOPh) improve solubility but may reduce membrane permeability relative to chloro/fluoro substituents .
Biological Activity
6-Fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : 300.35 g/mol
- IUPAC Name : this compound
Research indicates that this compound may exert its biological effects through the modulation of specific protein kinases involved in cellular signaling pathways. Protein kinases are critical for regulating various cellular functions, including proliferation and apoptosis, making them key targets for cancer therapy.
Anticancer Activity
Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. For instance:
- Cytotoxicity Tests : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells. The compound showed enhanced apoptosis induction compared to standard chemotherapeutics like bleomycin .
- Mechanistic Studies : The compound's mechanism involves the induction of cell cycle arrest and apoptosis through the activation of caspase pathways, which are critical in programmed cell death .
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes:
- Protein Kinase Inhibition : It has been shown to modulate the activity of certain protein kinases, which play a role in tumor growth and metastasis. The inhibition of these kinases can lead to reduced cancer cell proliferation .
Table 1: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing 6-fluoro-N-(3-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine?
- Methodology : Synthesis typically involves nucleophilic substitution at the quinoline core, followed by piperidine-1-carbonyl conjugation and methoxyphenyl amine coupling.
- Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) is often used for reductive amination ( ).
- Purification : Column chromatography (e.g., 10% methanol in dichloromethane) is critical for isolating intermediates ( ).
- Challenges : Low yields (e.g., 20–42%) due to steric hindrance from the bulky piperidine and methoxyphenyl groups ( ).
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Techniques :
- NMR : ¹H/¹³C NMR confirms substituent positions, e.g., fluorine at C6 and methoxyphenyl at N4 ().
- X-ray crystallography : SHELXL software resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic space groups) ( ).
- HRMS/MS : Validates molecular weight and fragmentation patterns ().
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine, piperidine) influence biological activity or physicochemical properties?
- Fluorine : Enhances metabolic stability and membrane permeability via electron-withdrawing effects ( ).
- Piperidine-1-carbonyl : Improves solubility and target binding through conformational flexibility and hydrogen-bonding ().
- SAR Studies : Compare analogs like 6-chloro derivatives ( ) or trifluoromethyl-substituted quinolines () to assess substituent effects on potency.
Q. What experimental strategies resolve contradictions in crystallographic data (e.g., disordered solvent molecules)?
- Refinement Tools : SHELXL’s PART and DFIX commands model disordered regions ( ).
- Validation : Cross-check with spectroscopic data (e.g., NMR) to confirm bond lengths/angles ( ).
- Case Study : In thiomorpholine analogs, water molecules in the lattice caused disorder; iterative refinement improved the final R-factor ().
Q. How can researchers optimize reaction conditions to mitigate low yields in reductive amination steps?
- Parameter Tuning :
- Temperature : Prolonged stirring at 0–5°C minimizes side reactions ( ).
- Solvent : Dichloroethane (DCE) enhances reagent solubility vs. THF ().
- Catalyst : Titanium tetraisopropoxide (Ti(OiPr)₄) accelerates imine formation (noted in related quinoline syntheses; ).
Q. What computational methods complement experimental data for target interaction studies?
- Docking : AutoDock Vina or Schrödinger Suite predicts binding to kinases or GPCRs, leveraging the quinoline scaffold’s π-π stacking ( ).
- MD Simulations : GROMACS assesses stability of the piperidine-carbamoyl group in hydrophobic pockets ().
Data Interpretation and Troubleshooting
Q. How should researchers address discrepancies between NMR and MS data (e.g., unexpected adducts)?
- Adduct Identification : HRMS isotopic patterns distinguish [M+H]⁺ vs. [M+Na]⁺ ().
- NMR Artifacts : Solvent peaks (e.g., DMSO-d6 at 2.50 ppm) may overlap with aromatic signals; use deuterated chloroform for clarity ( ).
Q. What are the best practices for reproducibility in column chromatography purification?
- Stationary Phase : Silica gel 60 (230–400 mesh) ensures consistent retention factors ( ).
- Gradient Optimization : Stepwise methanol increases (5% → 15%) resolve polar byproducts ().
Table: Comparative Yields in Piperidine-Carbonyl Coupling Reactions
| Amine Reagent | Solvent | Yield | Reference |
|---|---|---|---|
| Piperidine | DCM | 42% | |
| 4-Methylpiperazine | DCE | 89% | |
| Morpholine | THF | 24% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
